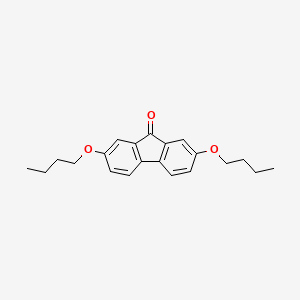

![molecular formula C24H23N3O3S B2727924 N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-95-7](/img/structure/B2727924.png)

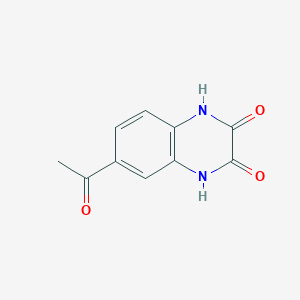

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One such method involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3. The structure of pyrimidines allows for a high degree of structural diversity, which is why they are broadly and economically useful as therapeutic agents .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions due to their versatile structure. For instance, substituted pyrimidines can be synthesized via a greener [3 + 3] tandem annulation–oxidation approach .科学的研究の応用

Polymeric Applications

Rigid-rod polyamides and polyimides derived from diamino-diphenyl or di(4-biphenylyl)-p-terphenyl exhibit amorphous characteristics with excellent thermooxidative stability. These polymers demonstrate solubility in polar aprotic solvents and show blue fluorescence, indicating potential applications in materials science and engineering for high-performance polymers with specific optical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Catalysis

Pyridodipyrimidines, functioning as NAD(P)+ models, have been synthesized and shown to catalyze the autorecycling oxidation of alcohols to carbonyl compounds under neutral conditions, demonstrating high turnover numbers. The presence of lipophilic substituents, especially longer alkyl groups, significantly promotes oxidation yields (Yoneda, Yamato, & Ono, 1981).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing a structure-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).

Synthesis and Chemical Properties

The versatility of thieno[2,3-d]pyrimidines has been further illustrated through the synthesis of various derivatives, demonstrating their utility as building blocks in organic synthesis for the development of heterocyclic compounds with potential biological activity (Clark & Hitiris, 1984).

One-Pot Synthesis

A one-pot, four-component synthesis approach for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives has been reported, offering a simple and efficient method for the synthesis of this class of compounds, which may find applications in drug discovery and materials science (Shaabani et al., 2009).

作用機序

Target of Action

The primary target of N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandin E2 (PGE2), which is a vital inflammatory mediator .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . The inhibition of this pathway leads to a decrease in the production of these inflammatory mediators.

Result of Action

The result of the action of this compound is a reduction in inflammation . By inhibiting the production of PGE2, a key inflammatory mediator, the compound can reduce the symptoms of inflammation .

将来の方向性

特性

IUPAC Name |

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-26-22(29)19-15-20(31-23(19)27(2)24(26)30)21(28)25-14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXULDCLUPZQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2727843.png)

![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2727846.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)

![methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)

![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)

![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole](/img/structure/B2727853.png)

![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)

![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)

![7-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2727861.png)